

# An In-depth Technical Guide to 4-Iodobenzaldehyde Oxime: Synthesis, Characterization, and Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Iodobenzaldehyde oxime

CAS No.: 34158-75-3

Cat. No.: B3130136

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This technical guide provides a comprehensive overview of **4-Iodobenzaldehyde Oxime**, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. While this compound is noted for its synthetic potential, it is also characterized by a scarcity of published experimental data. This guide, therefore, is constructed to be a self-validating system, bridging the gap by providing robust, generalized protocols and predicted characterization data based on established chemical principles and data from closely related analogues. The causality behind experimental choices is explained to empower the researcher with a deep understanding of the methodology.

## Core Compound Profile

**4-Iodobenzaldehyde oxime** is an organic compound featuring an oxime functional group (C=N-OH) attached to a benzaldehyde scaffold, which is substituted with an iodine atom at the para-position. This unique combination of a reactive oxime moiety and a versatile iodinated aromatic ring makes it a promising, yet under-explored, building block in synthetic chemistry.

The presence of the iodine atom, a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring and serves as an excellent handle for a variety of cross-coupling reactions. The oxime group, on the other hand, is a versatile functional group that can be hydrolyzed back to the aldehyde, reduced to an amine, or rearranged to an amide (the Beckmann rearrangement), offering numerous pathways for molecular diversification.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>6</sub> INO	
Molecular Weight	247.04 g/mol	
Canonical SMILES	C1=CC(=CC=C1C=NO)I	Inferred
InChI Key	Inferred from structure	Inferred
CAS Number	34158-75-3	

Note: Physical properties such as melting point and solubility are not well-documented in publicly available literature. It is expected to be a solid at room temperature with solubility in common organic solvents.

## Synthesis of 4-Iodobenzaldehyde Oxime

The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction with hydroxylamine. The underlying principle involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine-like C=N double bond of the oxime. A base is typically required to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Two reliable protocols are presented below: a traditional solution-phase method and a solvent-free "green" chemistry approach.

### Experimental Protocol 1: Solution-Phase Synthesis

This method is a standard, well-established procedure for oxime formation and is recommended for achieving high purity. The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the progression of the reaction.

## Materials:

- 4-Iodobenzaldehyde (1.0 eq)
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ) (1.2 eq)
- Pyridine or Sodium Acetate (1.5 eq)
- Ethanol

## Procedure:

- In a round-bottomed flask, dissolve 4-Iodobenzaldehyde in a minimal amount of ethanol.
- In a separate flask, prepare a solution of hydroxylamine hydrochloride and the base (pyridine or sodium acetate) in ethanol.
- Add the hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature and then pour it into cold water to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

## Experimental Protocol 2: Solvent-Free Grinding Method

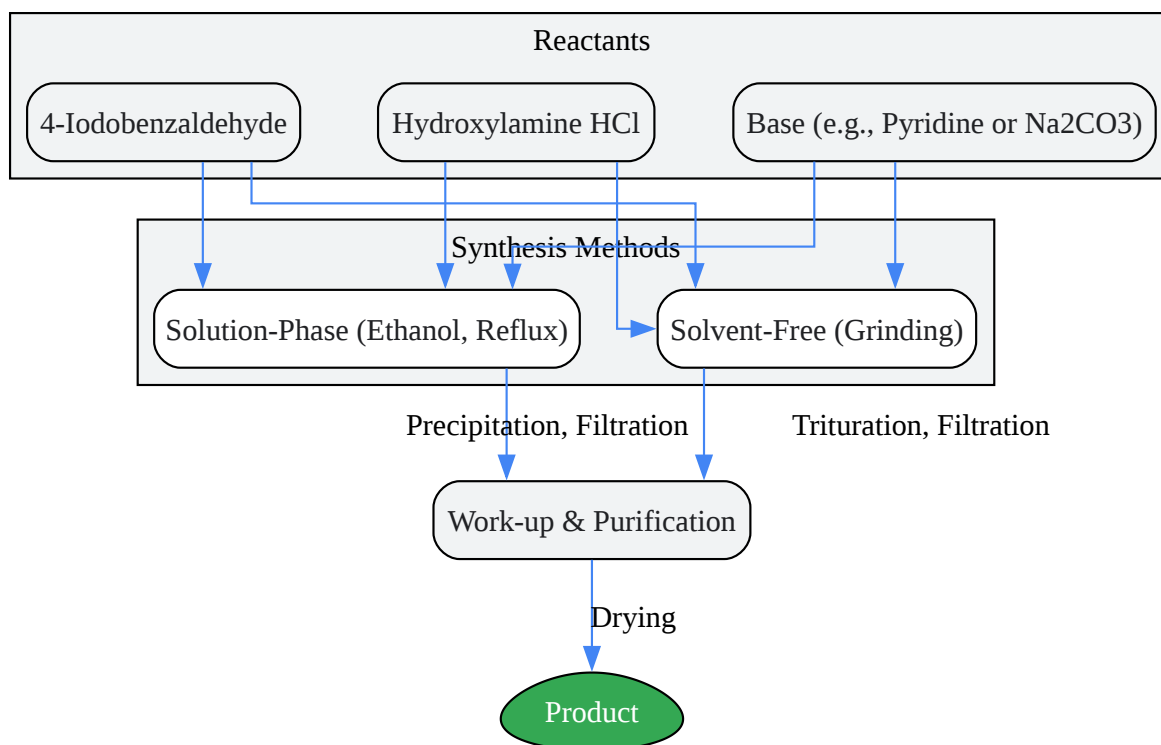
This environmentally friendly approach minimizes waste and often leads to shorter reaction times and simpler work-up procedures.<sup>[1][2]</sup> The mechanical energy from grinding facilitates the reaction between the solid reactants.

## Materials:

- 4-Iodobenzaldehyde (1.0 mmol)
- Hydroxylamine hydrochloride (1.2 mmol)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) or Bismuth(III) Oxide ( $\text{Bi}_2\text{O}_3$ ) (as catalyst)

Procedure:

- Place 4-Iodobenzaldehyde, hydroxylamine hydrochloride, and the base (e.g.,  $\text{Na}_2\text{CO}_3$ ) in a mortar.
- Grind the mixture with a pestle at room temperature for the time required (typically 5-20 minutes, monitor by TLC).
- Upon completion, add water to the mixture and triturate to dissolve the inorganic salts.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.



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Caption: General workflow for the synthesis of **4-Iodobenzaldehyde Oxime**.

## Spectroscopic Characterization (Predicted)

As specific analytical data for **4-Iodobenzaldehyde oxime** is not readily available from commercial suppliers or in the literature, the following table provides predicted spectroscopic data based on the analysis of analogous compounds such as 4-(bromoethynyl)benzaldehyde oxime and general principles of spectroscopy.[3] This information serves as a guideline for researchers to confirm the identity and purity of their synthesized product.

Technique	Expected Observations	Rationale
<sup>1</sup> H NMR	$\delta$ ~11.0-11.5 ppm (s, 1H, -NOH) $\delta$ ~8.1 ppm (s, 1H, -CH=N) $\delta$ ~7.8 ppm (d, 2H, Ar-H ortho to I) $\delta$ ~7.4 ppm (d, 2H, Ar-H ortho to CH=NOH)	The hydroxyl proton of the oxime is typically a broad singlet at a high chemical shift. The aldehydic proton shifts downfield. The aromatic protons will appear as two doublets due to the para-substitution pattern.
<sup>13</sup> C NMR	$\delta$ ~145-155 ppm (C=N) $\delta$ ~138 ppm (Ar-C ortho to I) $\delta$ ~130-135 ppm (Ar-C-CH=NOH) $\delta$ ~128 ppm (Ar-C ortho to CH=NOH) $\delta$ ~95 ppm (Ar-C-I)	The imine carbon (C=N) is characteristic and appears in the specified range. The carbon directly attached to the iodine atom (C-I) will be significantly shielded.
IR (Infrared)	~3300 cm <sup>-1</sup> (broad, O-H stretch) ~1640 cm <sup>-1</sup> (medium, C=N stretch) ~940 cm <sup>-1</sup> (N-O stretch)	The broad O-H stretch is characteristic of the oxime hydroxyl group. The C=N stretch confirms the formation of the oxime. The N-O stretch is also a key indicator.
Mass Spec.	[M] <sup>+</sup> at m/z = 247 [M+H] <sup>+</sup> at m/z = 248	The molecular ion peak should correspond to the calculated molecular weight of the compound. The protonated molecular ion is also expected, especially with soft ionization techniques.

## Reactivity and Synthetic Applications

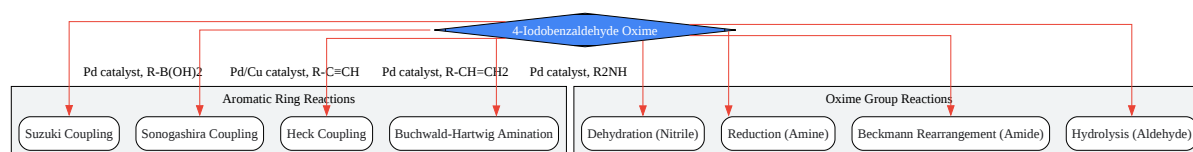
The synthetic utility of **4-Iodobenzaldehyde oxime** stems from the orthogonal reactivity of its two key functional moieties.

Reactions involving the Iodinated Aromatic Ring: The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide range of substituents at the para-position, making it a valuable precursor for complex molecules in drug discovery and materials science.

- Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds.

Reactions involving the Oxime Group: The oxime functional group is a versatile synthetic intermediate.[5]

- Dehydration to Nitriles: A common transformation to introduce a nitrile group.
- Reduction to Amines: Conversion to a primary amine, a key functional group in many pharmaceuticals.
- Beckmann Rearrangement: Acid-catalyzed rearrangement to form N-substituted amides.
- Hydrolysis: Reversion to the parent aldehyde, indicating its use as a protecting group for aldehydes.



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Caption: Potential synthetic transformations of **4-Iodobenzaldehyde Oxime**.

## Safety and Handling

While specific toxicity data for **4-Iodobenzaldehyde oxime** is not available, it is prudent to handle it with the care afforded to all novel chemical compounds. The precursor, 4-Iodobenzaldehyde, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**4-Iodobenzaldehyde oxime** represents a synthetically versatile, yet under-characterized, molecule. Its true potential lies at the intersection of the rich chemistry of the oxime functional group and the vast possibilities offered by the iodinated aromatic ring in modern cross-coupling reactions. This guide provides a robust framework for its synthesis and characterization, empowering researchers to confidently incorporate this promising building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials. The self-validating nature of the provided protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory.

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